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molecular formula C9H8O2 B7860369 4-Prop-2-ynyloxy-phenol

4-Prop-2-ynyloxy-phenol

Cat. No. B7860369
M. Wt: 148.16 g/mol
InChI Key: INSNDGAXTKABBR-UHFFFAOYSA-N
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Patent
US05155196

Procedure details

Hydroquinone (75.0 grams, 0.681 moles) is dissolved in 395 milliliters dimethylsulfoxide. The flask is purged with nitrogen, and aqueous sodium hydroxide (275 milliliters of a 5N solution, 1.375 moles) and water (210 milliliters) are added. Propargyl chloride (50.0 milliliters, 51.5 grams, 0.691 moles) is then added and the solution is stirred at room temperature overnight. The aqueous solution is washed twice with toluene, and then is acidified with 65 milliliters concentrated hydrochloric acid. The solution is extracted ten times with 100 milliliters toluene. The combined organic extracts are washed with 200 milliliters water and dried. Solvent is evaporated off and the crude product is distilled under vacuum. The boiling range of a fraction collected is between about 100° C. and about 109° C. at pressures between about 0.4 and 0.5 millimeters of mercury. The yield of monopropargyl ether is about 53 grams reflecting a yield of about 52 percent. Gas chromatography analysis shows no other products present.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
395 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[CH2:9](Cl)[C:10]#[CH:11]>CS(C)=O>[CH2:11]([O:2][C:1]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[C:10]#[CH:9]

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
395 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C#C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is purged with nitrogen, and aqueous sodium hydroxide (275 milliliters of a 5N solution, 1.375 moles) and water (210 milliliters)
ADDITION
Type
ADDITION
Details
are added
WASH
Type
WASH
Details
The aqueous solution is washed twice with toluene
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted ten times with 100 milliliters toluene
WASH
Type
WASH
Details
The combined organic extracts are washed with 200 milliliters water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Solvent is evaporated off
DISTILLATION
Type
DISTILLATION
Details
the crude product is distilled under vacuum
CUSTOM
Type
CUSTOM
Details
The boiling range of a fraction collected
CUSTOM
Type
CUSTOM
Details
is between about 100° C. and about 109° C. at pressures between about 0.4 and 0.5 millimeters of mercury

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C#C)OC1=CC=C(O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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